[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde
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Overview
Description
[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde: is a heterocyclic compound that features a fused ring system combining thiazole and pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and an alkylating agent, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of a base such as triethylamine and a solvent like ethanol, with the reaction mixture being heated to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: [1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products:
Oxidation: [1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid.
Reduction: [1,3]thiazolo[4,5-c]pyridine-2-methanol.
Substitution: Halogenated derivatives such as 2-bromo-[1,3]thiazolo[4,5-c]pyridine.
Scientific Research Applications
Chemistry: [1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs with antimicrobial, antifungal, and anticancer properties. Its structural features enable it to bind to specific biological targets, potentially leading to the inhibition of disease-related pathways .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its reactivity and stability make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of [1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects. For example, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, thus exhibiting antibacterial properties .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen and sulfur atoms.
Thiazolopyrimidines: These compounds contain an additional nitrogen atom in the ring system, which can alter their chemical reactivity and biological activity.
Pyridothiazoles: These compounds have a similar core structure but differ in the arrangement of the rings, leading to variations in their chemical and biological properties.
Uniqueness: The uniqueness of [1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde lies in its specific ring fusion and the presence of an aldehyde group, which provides distinct reactivity and potential for functionalization. This makes it a valuable scaffold for the development of new compounds with diverse applications in various fields .
Properties
CAS No. |
97249-56-4 |
---|---|
Molecular Formula |
C7H4N2OS |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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